molecular formula C11H10N2O3 B13180807 1-Ethyl-6-nitro-1H-indole-3-carbaldehyde

1-Ethyl-6-nitro-1H-indole-3-carbaldehyde

Cat. No.: B13180807
M. Wt: 218.21 g/mol
InChI Key: RRKKAOORAOSJRJ-UHFFFAOYSA-N
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Description

1-Ethyl-6-nitro-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-6-nitro-1H-indole-3-carbaldehyde typically involves the nitration of 1-ethylindole followed by formylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 6-position of the indole ring. The formylation step involves the use of Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the 3-position of the indole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-6-nitro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Ethyl-6-nitro-1H-indole-3-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-6-nitro-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-6-nitro-1H-indole-2-carbaldehyde
  • 1-Ethyl-6-nitro-1H-indole-3-carboxylic acid
  • 1-Ethyl-6-amino-1H-indole-3-carbaldehyde
  • 1-Ethyl-6-nitro-1H-indole-3-methanol

Uniqueness

1-Ethyl-6-nitro-1H-indole-3-carbaldehyde is unique due to the presence of both the nitro and aldehyde functional groups on the indole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

1-ethyl-6-nitroindole-3-carbaldehyde

InChI

InChI=1S/C11H10N2O3/c1-2-12-6-8(7-14)10-4-3-9(13(15)16)5-11(10)12/h3-7H,2H2,1H3

InChI Key

RRKKAOORAOSJRJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])C=O

Origin of Product

United States

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